molecular formula C23H23N5O2 B2852562 1-benzyl-N-[1-(4-methoxyphenyl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795192-10-7

1-benzyl-N-[1-(4-methoxyphenyl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2852562
CAS No.: 1795192-10-7
M. Wt: 401.47
InChI Key: ACSPNCBJNYSYFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its functional groups, stereochemistry, and possibly its conformation .


Chemical Reactions Analysis

This would involve a discussion of the reactions the compound undergoes, including the reagents and conditions for each reaction .

Scientific Research Applications

Synthesis and Chemical Properties

New Routes to Synthesis : A study described a novel synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, showcasing remarkable antiavian influenza virus activity. This synthesis process involved the reaction of benzoyl isothiocyanate with malononitrile in KOH–EtOH, followed by alkylation with alkyl halides and a reaction with hydrazine, leading to the formation of compounds with significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).

Antimicrobial and Antiviral Activities : Research on 1,2,4-triazol-3-one derivatives highlighted their reduction, Mannich reaction, and evaluation of antimicrobial activity. The study synthesized a range of compounds demonstrating varying degrees of antimicrobial effectiveness, pointing to the potential of triazole derivatives in antimicrobial applications (Fandaklı et al., 2012).

Biological Applications

Antiviral Research : The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents was explored. These compounds exhibited COX-1/COX-2 inhibition and demonstrated significant analgesic and anti-inflammatory activities, highlighting their potential for further development as therapeutic agents (Abu‐Hashem et al., 2020).

Fluorescence and Photophysical Studies : A study on N-2-Aryl-1,2,3-Triazoles introduced a novel class of blue-emitting fluorophores. Through synthesis and photophysical properties study, including DFT computations, these compounds were characterized by their absorption, emission, and quantum yields in various solvents. Their potential applications in fluorescence and optoelectronic devices were discussed, emphasizing the diversity in applications for triazole derivatives (Padalkar et al., 2015).

Mechanism of Action

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Properties

IUPAC Name

1-benzyl-N-[1-(4-methoxyphenyl)ethyl]-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-17(19-10-12-20(30-2)13-11-19)24-22(29)21-23(27-14-6-7-15-27)28(26-25-21)16-18-8-4-3-5-9-18/h3-15,17H,16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSPNCBJNYSYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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